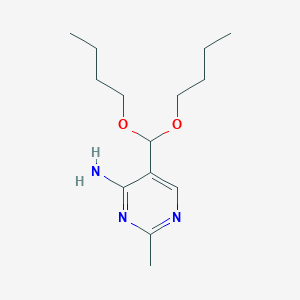![molecular formula C22H24N4O3 B12909568 (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide](/img/structure/B12909568.png)
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide is a complex organic compound with significant potential in various scientific fields. This compound features an indole ring, an acetamido group, and a phenylpropanamide structure, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.
Peptide Bond Formation: The acetamido-indole compound is coupled with a phenylalanine derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
化学反応の分析
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex organic molecules.
Biology
In biological research, it serves as a probe to study protein-ligand interactions due to its peptide-like structure.
Medicine
The compound has potential therapeutic applications, including as an anti-inflammatory agent or in cancer research due to its ability to interact with specific biological targets.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of high-value chemicals.
作用機序
The mechanism of action of (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic tryptophan, allowing it to bind to protein active sites, while the acetamido and phenylpropanamide groups enhance its binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Phenylalanine: An amino acid with a phenyl group.
Uniqueness
What sets (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide apart is its combination of an indole ring, acetamido group, and phenylpropanamide structure, which provides unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H24N4O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C22H24N4O3/c1-14(27)25-20(12-16-13-24-18-10-6-5-9-17(16)18)22(29)26-19(21(23)28)11-15-7-3-2-4-8-15/h2-10,13,19-20,24H,11-12H2,1H3,(H2,23,28)(H,25,27)(H,26,29)/t19-,20-/m0/s1 |
InChIキー |
NYDAOAOFRBMAPQ-PMACEKPBSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
正規SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


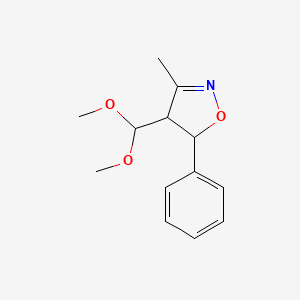
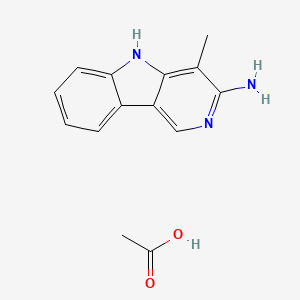

![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
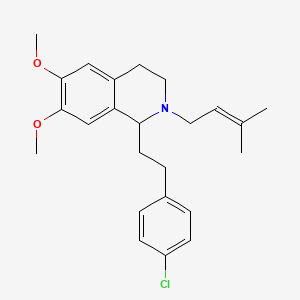
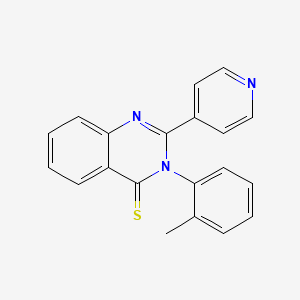
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
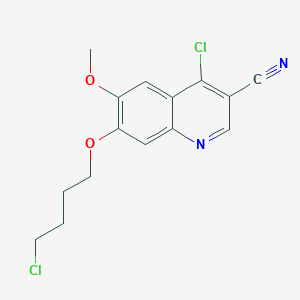
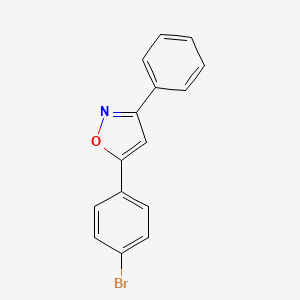
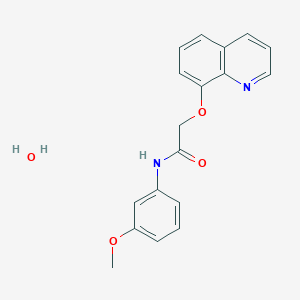
![4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12909542.png)

